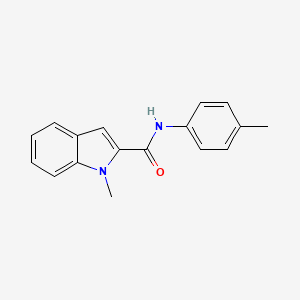
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, making them a “privileged scaffold” in drug discovery
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses aryl hydrazines and ketones under acidic conditions . The reaction typically involves methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative . Industrial production methods may employ similar strategies but on a larger scale, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the biological context and the particular derivative being studied.
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxamide: Lacks the methyl and phenyl substitutions, resulting in different chemical and biological properties.
1H-Indole-3-carboxamide: Features a carboxamide group at the 3-position, leading to distinct reactivity and applications.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.
The uniqueness of 1H-Indole-2-carboxamide, 1-methyl-N-(4-methylphenyl)- lies in its specific substitutions, which enhance its chemical diversity and potential for various applications.
Properties
CAS No. |
61939-20-6 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-methyl-N-(4-methylphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-12-7-9-14(10-8-12)18-17(20)16-11-13-5-3-4-6-15(13)19(16)2/h3-11H,1-2H3,(H,18,20) |
InChI Key |
NKYSDQKNUFVIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















